molecular formula C21H22N2O3 B15283924 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate

2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate

Katalognummer: B15283924
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: PSCOFUGSBCFNDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate is a synthetic organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dimethyl Groups: The 5,6-dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Esterification: The final step involves esterification of the benzimidazole derivative with 2-phenylethyl 4-oxobutanoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced ester derivatives.

    Substitution: Substituted benzimidazole or ester derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-propylacetamide: Another benzimidazole derivative with similar structural features.

    2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate: Shares the benzimidazole core but differs in the ester moiety.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the 2-phenylethyl group, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.

Eigenschaften

Molekularformel

C21H22N2O3

Molekulargewicht

350.4 g/mol

IUPAC-Name

2-phenylethyl 4-(5,6-dimethylbenzimidazol-1-yl)-4-oxobutanoate

InChI

InChI=1S/C21H22N2O3/c1-15-12-18-19(13-16(15)2)23(14-22-18)20(24)8-9-21(25)26-11-10-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3

InChI-Schlüssel

PSCOFUGSBCFNDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)CCC(=O)OCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.